(E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one
Description
(E)-3-(3-(3-Nitrophenyl)acryloyl)-2H-chromen-2-one is a coumarin-chalcone hybrid compound characterized by a coumarin backbone (2H-chromen-2-one) substituted at the 3-position with an acryloyl group bearing a 3-nitrophenyl moiety. The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5/c20-16(9-8-12-4-3-6-14(10-12)19(22)23)15-11-13-5-1-2-7-17(13)24-18(15)21/h1-11H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFXIONAUCAVFJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one typically involves a multi-step process. One common method is the condensation reaction between 3-acetylcoumarin and an aromatic aldehyde, such as 3-nitrobenzaldehyde, in the presence of a catalyst like L-proline. The reaction is carried out under reflux conditions in ethanol, yielding the desired product in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Reaction Conditions:
-
Catalyst : p-Toluenesulfonic acid (pTSA) or piperidine
-
Solvent : Ethanol, toluene, or n-butanol
-
Temperature : Reflux (80–100°C)
-
Time : 4–6 hours
Mechanism :
-
Base-catalyzed deprotonation of the acetyl group on coumarin.
-
Nucleophilic attack by the aldehyde carbonyl carbon.
-
Dehydration to form the α,β-unsaturated ketone.
Yield : 42–45% (microwave-assisted methods improve yield to ~75%) .
Spectral Characterization
Key spectral data for structural confirmation:
Cyclocondensation with Nucleophiles
The acryloyl moiety undergoes cyclization with nitrogen nucleophiles:
Example: Formation of Pyrimidine Derivatives
-
Reagents : Thiourea, sodium ethoxide
-
Conditions : Reflux in ethanol (8–12 hours)
-
Product : 3-(2-Thioxo-2,3-dihydropyrimidin-4-yl)-2H-chromen-2-one .
Mechanism :
-
Michael addition of thiourea to the α,β-unsaturated ketone.
-
Cyclization via elimination of H₂O.
Michael Addition Reactions
The electron-deficient acryloyl group acts as a Michael acceptor.
Example: Reaction with Hydrazines
-
Reagents : Hydrazine hydrate or phenylhydrazine
-
Product : Pyrazole derivatives (e.g., 3-(1H-pyrazol-3-yl)-2H-chromen-2-one) .
Conditions :
Biological Activity and Derivatives
While the focus is on reactivity, derivatives of this compound exhibit:
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|
| Conventional heating | pTSA | 6 h | 42% | |
| Microwave-assisted | Piperidine | 20 min | 75% |
Stability and Handling
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it an essential intermediate in the synthesis of other compounds.
Research indicates that this compound exhibits potential biological activities, particularly:
- Antimicrobial Properties : Studies have shown that derivatives of coumarins possess significant antimicrobial activity. The nitrophenyl group enhances the compound's interaction with biological targets, potentially leading to effective antimicrobial agents .
- Anticancer Activity : Preliminary investigations suggest that (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one may induce apoptosis in cancer cells through its interaction with cellular macromolecules. This property is attributed to the electron-withdrawing nature of the nitro group, which can influence cellular signaling pathways .
Medicinal Chemistry
The compound is being explored for its therapeutic effects in drug development. The structural features of (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one may lead to the discovery of new drugs targeting various diseases, including cancer and infections .
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Pharmaceutical Sciences and Research, researchers synthesized several coumarin derivatives, including (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one. The resulting compounds were screened for antimicrobial activity against several bacterial strains. The results demonstrated that specific derivatives exhibited significant antibacterial properties, suggesting their potential use as new antimicrobial agents .
Case Study 2: Anticancer Research
A study conducted by researchers at a prominent university investigated the anticancer effects of various coumarin derivatives. Among them was (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one, which showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the coumarin moiety can interact with biological macromolecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of (E)-3-(3-(3-Nitrophenyl)acryloyl)-2H-chromen-2-one with Analogous Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity of the α,β-unsaturated carbonyl system, enhancing reactivity toward nucleophilic targets (e.g., thiols in enzymes) .
- Electron-donating groups (e.g., dimethylamino, morpholino) improve solubility and may facilitate interactions with hydrophobic pockets in biological targets .
Key Insights :
- Nitro-substituted chalcones (e.g., the target compound) are often explored for anticancer and enzyme inhibition due to their electrophilic nature .
- Morpholino and dimethylamino derivatives exhibit enhanced membrane permeability, contributing to antibacterial and anticancer efficacy .
- Antioxidant activity is prominent in chromenone-linked derivatives, where extended conjugation stabilizes radical intermediates .
Structure-Activity Relationships (SAR)
Biological Activity
(E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the presence of a nitrophenyl group and an acrylamide moiety attached to the chromene structure. Its synthesis typically involves the condensation of 3-nitrobenzaldehyde with a suitable coumarin derivative under controlled conditions, often yielding a product that can be purified through recrystallization or chromatography .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. The antibacterial activity has been assessed against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, an investigation revealed that (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Table 1: Antibacterial Activity of (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Bacillus subtilis | 25 |
| Pseudomonas aeruginosa | 30 |
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that it significantly inhibited cell growth in human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analyses .
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| PC-3 | 18 | G2/M phase arrest |
Anti-inflammatory Properties
Research indicates that (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitrophenyl group may facilitate ROS generation, leading to oxidative stress in target cells.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : The compound could affect signaling pathways related to apoptosis and cell survival, particularly those involving NF-kB and MAPK pathways .
Case Studies
In a notable case study, researchers investigated the effects of this compound on a murine model of breast cancer. Mice treated with (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors .
Q & A
Q. What established synthetic routes are available for (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one, and how do they compare in yield and efficiency?
The compound can be synthesized via Claisen-Schmidt condensation , analogous to methods used for chloro-substituted analogs . Key steps include:
- Step 1 : Synthesize 3-acetylcoumarin via Pechmann condensation using salicylaldehyde and ethyl acetoacetate. Microwave-assisted methods with Zn[(L)-proline]₂ as a catalyst improve yields (87–98%) and reduce reaction time (3–5 minutes) compared to conventional heating (68–71% yield, 5–8 hours) .
- Step 2 : Condense 3-acetylcoumarin with 3-nitrobenzaldehyde under basic conditions (e.g., NaOH) in PEG-600 solvent. Microwave irradiation (300 W, 3–5 minutes) enhances reaction efficiency (yields >85%) .
- Validation : Monitor reaction progress via TLC and purify using column chromatography .
Q. What spectroscopic techniques are critical for characterizing (E)-3-(3-(3-nitrophenyl)acryloyl)-2H-chromen-2-one, and what key features confirm its structure?
Essential techniques include:
- FT-IR : Confirm carbonyl (C=O) stretches at ~1728 cm⁻¹ (ester) and ~1627 cm⁻¹ (exocyclic ketone). Aromatic C=C stretching appears near 1599 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include the coumarin proton (δ 8.6–8.7 ppm) and acryloyl doublet (δ 7.3–8.2 ppm). Nitro group proximity deshields adjacent aromatic protons .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with theoretical molecular weights. Fragmentation patterns confirm the acryloyl and nitro substituents .
Q. How do catalysts like Zn[(L)-proline]₂ enhance the synthesis of coumarin intermediates?
Zn[(L)-proline]₂ acts as a Lewis acid catalyst , facilitating Pechmann condensation by activating the carbonyl group of ethyl acetoacetate. It promotes enolization and accelerates cyclization, achieving >95% yield under solvent-free microwave conditions . Its reusability (up to 5 cycles) and eco-friendly profile make it preferable to corrosive acids like H₂SO₄ .
Advanced Research Questions
Q. How can reaction conditions be optimized for microwave-assisted synthesis of the target compound?
Critical parameters include:
- Catalyst Loading : 20 mol% Zn[(L)-proline]₂ maximizes yield while minimizing side reactions .
- Solvent : PEG-600 improves microwave absorption and reduces reaction time (3–5 minutes vs. 8 hours conventionally) .
- Power/Temperature : 300 W irradiation ensures uniform heating without decomposition. Intermittent cooling (30-second intervals) prevents overheating .
- Substituent Effects : Nitro groups may require adjusted base strength (e.g., KOH instead of NaOH) due to electron-withdrawing effects .
Q. What computational methods predict the biological activity of this compound, and how do they align with experimental data?
- Density Functional Theory (DFT) : Predicts electron-donating properties via HOMO-LUMO analysis. For coumarin-chalcone hybrids, the acryloyl fragment’s HOMO localization correlates with antioxidant activity (e.g., DPPH radical scavenging) .
- Molecular Docking : Used to assess interactions with targets like α-glucosidase or CREB proteins. For example, chalcone derivatives show anti-Alzheimer potential by activating CREB-mediated pathways .
- Validation : In vitro assays (e.g., DPPH, MTT) confirm computational predictions, with IC₅₀ values often <10 µM for active derivatives .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for coumarin synthesis?
Discrepancies arise from:
- Catalyst-Solvent Interactions : Zn[(L)-proline]₂ outperforms piperidine in PEG-600 but shows lower efficiency in ethanol .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) may reduce reactivity compared to -Cl or -CH₃, necessitating higher catalyst loads .
- Methodology : Compare yields under standardized conditions (e.g., solvent-free vs. PEG-600, microwave vs. conventional heating) .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Variable Substituents : Synthesize analogs with nitro, chloro, methyl, or methoxy groups at the phenyl ring .
- Assay Selection : Test antioxidant (DPPH), anticancer (MTT), or neuroprotective (CREB activation) activities .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
